molecular formula C16H25N3O3S B5263725 N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-N-o-tolyl-methanesulfonamide

N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-N-o-tolyl-methanesulfonamide

Cat. No.: B5263725
M. Wt: 339.5 g/mol
InChI Key: UBRXXSOHSLIYAK-UHFFFAOYSA-N
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Description

N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-N-o-tolyl-methanesulfonamide is a complex organic compound that features a piperazine ring, a methanesulfonamide group, and an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-N-o-tolyl-methanesulfonamide typically involves multi-step organic reactions. The reaction conditions often require the use of solvents like DMF (dimethylformamide) and catalysts such as sodium carbonate and potassium iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would typically include rigorous purification steps such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-N-o-tolyl-methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-N-o-tolyl-methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-N-o-tolyl-methanesulfonamide is unique due to its specific structural features, such as the combination of the piperazine ring and the methanesulfonamide group. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-4-17-9-11-18(12-10-17)16(20)13-19(23(3,21)22)15-8-6-5-7-14(15)2/h5-8H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRXXSOHSLIYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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